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Compound of Interest

Compound Name:
3(2H)-Pyridazinone, 6-

(aminomethyl)-

Cat. No.: B1340707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings

related to the crystal structure analysis of 3(2H)-pyridazinone derivatives. While a specific

crystal structure for 6-(aminomethyl)-3(2H)-pyridazinone is not publicly available, this document

synthesizes data and protocols from closely related analogues to offer valuable insights for

researchers in drug discovery and materials science. The pyridazinone core is a significant

pharmacophore, and understanding its structural characteristics is crucial for the development

of novel therapeutics.

Quantitative Crystallographic Data of 3(2H)-
Pyridazinone Derivatives
The following table summarizes key crystallographic data for a selection of substituted 3(2H)-

pyridazinone derivatives, providing a comparative view of their structural parameters.
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Data sourced from publicly available crystallographic studies.

Experimental Protocols for Crystal Structure
Analysis
The determination of the crystal structure of 3(2H)-pyridazinone derivatives generally follows a

standardized workflow, from synthesis and crystallization to data collection and structure

refinement.

2.1. Synthesis and Crystallization

The initial step involves the chemical synthesis of the target pyridazinone derivative. Following

synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common

method for crystallization is slow evaporation from a suitable solvent. For instance, in the

analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, single crystals were obtained by

slow evaporation from an ethanol solution at room temperature[1][2]. Similarly, for 4-(4-

chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, yellow prismatic crystals were grown from

ethanol[3][4].

2.2. X-ray Data Collection

A single crystal of appropriate size and quality is mounted on a diffractometer. Data for the

analyzed pyridazinone derivatives was collected using a Stoe IPDS 2 diffractometer with Mo

Kα radiation (λ = 0.71073 Å) at a controlled temperature, typically 296 K[3][5]. The data

collection process involves rotating the crystal in the X-ray beam and recording the diffraction

pattern.

2.3. Structure Solution and Refinement
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The collected diffraction data is then processed to determine the unit cell dimensions and

space group. The crystal structure is solved using direct methods or Patterson methods, and

then refined using full-matrix least-squares on F². Software packages such as SHELXS97 and

SHELXL97 are commonly employed for structure solution and refinement[3]. The final model is

validated by checking various crystallographic parameters, including the R-factor.

Visualizing the Workflow and Molecular Structure
3.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the crystal structure analysis of a

3(2H)-pyridazinone derivative.
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Generalized workflow for crystal structure analysis.
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3.2. Conceptual Molecular Structure and Interactions

The diagram below presents a conceptual representation of the 3(2H)-Pyridazinone, 6-
(aminomethyl)- molecule and highlights potential intermolecular hydrogen bonding, a key

interaction observed in the crystal packing of related pyridazinone structures. In many

derivatives, N—H⋯O hydrogen bonds lead to the formation of centrosymmetric dimers[1][6].

Conceptual molecular structure and potential H-bonding.

Conclusion
The crystal structure analysis of 3(2H)-pyridazinone derivatives consistently reveals key

structural motifs and intermolecular interactions, such as the formation of hydrogen-bonded

dimers. While the specific crystallographic data for 6-(aminomethyl)-3(2H)-pyridazinone

remains to be determined, the methodologies and findings presented in this guide for

analogous compounds provide a robust framework for future research. The detailed

experimental protocols and comparative data serve as a valuable resource for scientists

engaged in the design and development of novel pyridazinone-based molecules for therapeutic

applications. Further experimental investigation into the title compound is warranted to fully

elucidate its three-dimensional structure and solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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